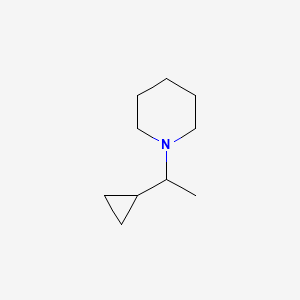
1-(1-Cyclopropylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclopropylethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a cyclopropylethyl group. Piperidines are known for their significant roles in pharmaceuticals and organic synthesis due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)piperidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethylamine with 1,5-dibromopentane in the presence of a base can yield the desired piperidine derivative. Another method involves the hydrogenation of pyridine derivatives using catalysts like platinum or palladium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine derivatives are hydrogenated using catalysts such as molybdenum disulfide or nickel-aluminum alloy under controlled conditions to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperidines.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclopropylethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Cyclopropylamine: Shares the cyclopropyl group, used in the synthesis of various organic compounds.
N-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties.
Uniqueness: 1-(1-Cyclopropylethyl)piperidine is unique due to the presence of both the piperidine ring and the cyclopropylethyl group, which imparts distinct steric and electronic properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
53712-74-6 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-(1-cyclopropylethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-9(10-5-6-10)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
IAOAMTIVEQKSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


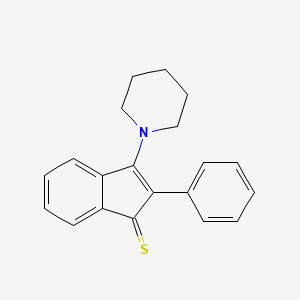

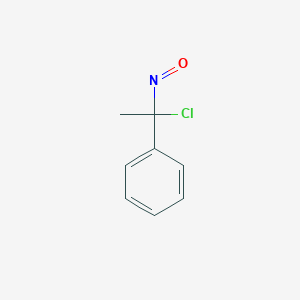
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
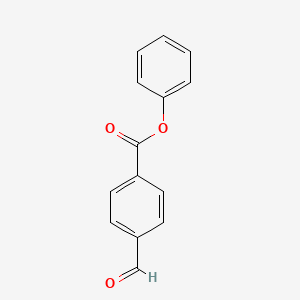
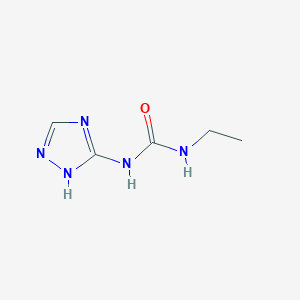
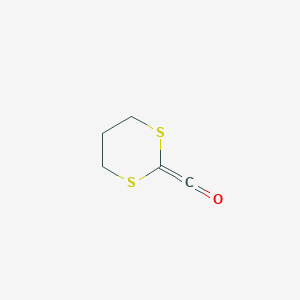
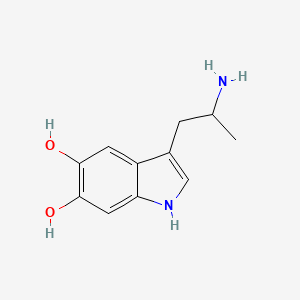
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
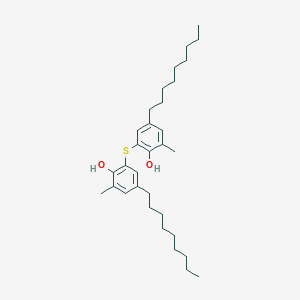

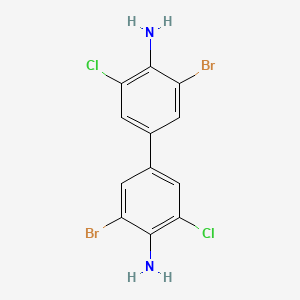

![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
